molecular formula C9H17B B1334079 2-Bromo-1-nonene CAS No. 76692-34-7

2-Bromo-1-nonene

Cat. No. B1334079
CAS RN: 76692-34-7
M. Wt: 205.13 g/mol
InChI Key: ZAQYQDJWWWJWFS-UHFFFAOYSA-N
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Description

2-Bromo-1-nonene is a brominated organic compound that is part of a broader class of bromoalkenes. While the specific compound 2-bromo-1-nonene is not directly discussed in the provided papers, the related chemistry and reactivity of brominated compounds are extensively studied due to their utility in various synthetic applications.

Synthesis Analysis

The synthesis of brominated compounds, such as 2-bromo-1-nonene, often involves radical reactions or halogenation processes. For instance, a bromine-radical mediated three-component coupling reaction has been used to synthesize 2-bromo-1,7-dienes, which are structurally related to 2-bromo-1-nonene . Additionally, gold-catalyzed reactions have been employed to synthesize brominated dienes, demonstrating the versatility of halogenated substrates in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is influenced by the presence of the bromine atom. For example, the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone revealed insights into the molecular structures through single crystal X-ray diffraction studies, showing how bromine can affect the overall molecular conformation . Although not directly related to 2-bromo-1-nonene, these findings highlight the importance of halogen atoms in determining the molecular geometry of brominated organic molecules.

Chemical Reactions Analysis

Brominated compounds are known for their reactivity in various chemical reactions. The presence of a bromine atom can facilitate further functionalization through reactions such as the Diels-Alder and cross-coupling reactions . Additionally, the synthesis of 2-bromo helicene and its subsequent functionalization underscore the reactivity of brominated intermediates in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like 2-bromo-1-nonene are influenced by the presence of the bromine atom, which is a heavy and polarizable halogen. This can affect properties such as boiling point, density, and refractive index. While the specific properties of 2-bromo-1-nonene are not detailed in the provided papers, the studies on related brominated compounds suggest that such properties are crucial for their reactivity and applications in synthesis .

Scientific Research Applications

Nonene is a type of organic compound known for its importance in the petrochemical industry . As a member of the alkene family, it possesses unique properties that make it valuable in various applications . Nonene, also known as propylene trimer, is an alkene that is composed of nine carbon atoms and 20 hydrogen atoms, making its chemical formula C9H20 .

Nonene can engage in halogenation, hydration, polymerization, and oxidation reactions, each resulting in a different type of compound . The production of nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger nonene molecule .

Nonene’s unique properties and reactivity make it highly valuable in the petrochemical industry. Its primary use is as a building block for the synthesis of numerous other chemical compounds . For instance, it is used in the production of plasticizers, antioxidants, and resins .

As for “2-Bromo-1-nonene”, it’s employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Safety And Hazards

2-Bromo-1-nonene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

2-bromonon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYQDJWWWJWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373727
Record name 2-bromonon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-nonene

CAS RN

76692-34-7
Record name 2-bromonon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
安藤哲, 大野竜太, 池本和久, 矢島陽子 - Journal of Pesticide Science, 1995 - jlc.jst.go.jp
… Synthesis 2.1 2-Bromo-1-hexene (4) In accordance with the synthesis of 2-bromo1-nonene, 7' the olefine (4) was prepared by addition of dry HBr to 1-hexyne in the presence of …
Number of citations: 0 jlc.jst.go.jp
V Grichko - Russian Journal of Plant Physiology, 2006 - Springer
… XV, XVI, and XVII were prepared from 2-bromo-1-nonene, 2-bromo-1-undecene and 2-bromo-1-dodecene, correspondingly [9, 10]. XVIII was prepared starting with 1-bromoprop-1-ene […
Number of citations: 14 link.springer.com
EC Sisler, R Goren, A Apelbaum - 2001
Number of citations: 0
JP Pratama, N Kurniawati, S Erikania - Prosiding Seminar Informasi …, 2023 - ojs.udb.ac.id
Kanker merupakan penyakit yang menjadi ancaman terhadap kesehatan manusia yang ditandai dengan ploriferasi sel atau pembelahan sel yang tidak terkendali. Terapi perawatan …
Number of citations: 2 ojs.udb.ac.id
安藤哲, 大野竜太, 池本和久… - Journal of Pesticide …, 1995 - jstage.jst.go.jp
… Synthesis 2.1 2-Bromo-1-hexene (4) In accordance with the synthesis of 2-bromo1-nonene, 7' the olefine (4) was prepared by addition of dry HBr to 1-hexyne in the presence of …
Number of citations: 1 www.jstage.jst.go.jp

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